molecular formula C19H24N4O2 B1496180 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE

Cat. No.: B1496180
M. Wt: 340.4 g/mol
InChI Key: NQWCDPUWUGDETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the quinazolinone family, which is known for its diverse biological activities. The presence of the piperazine ring and the methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable quinazolinone precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are believed to play a crucial role in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target, and can influence various signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the quinazolinone core with the piperazine and methoxyphenyl groups. This unique structure allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C19H24N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19-20-17-5-3-2-4-16(17)18(24)21-19/h6-9H,2-5,10-13H2,1H3,(H,20,21,24)

InChI Key

NQWCDPUWUGDETK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3

Origin of Product

United States

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